molecular formula C14H11F2N5O2S B6487421 N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide CAS No. 921084-02-8

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide

Cat. No.: B6487421
CAS No.: 921084-02-8
M. Wt: 351.33 g/mol
InChI Key: YCJNCRUVGGOGHH-UHFFFAOYSA-N
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Description

The compound “N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide” is a complex organic molecule that contains a benzenesulfonamide group and a 1,2,3,4-tetrazolyl group attached to a 3,4-difluorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetrazole ring, the difluorophenyl group, and the benzenesulfonamide group . These groups could potentially influence the compound’s reactivity and properties.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the tetrazole ring, the difluorophenyl group, and the benzenesulfonamide group . These groups could participate in various chemical reactions, depending on the conditions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the tetrazole ring, the difluorophenyl group, and the benzenesulfonamide group could affect properties such as solubility, stability, and reactivity .

Future Directions

Future research on this compound could involve investigating its synthesis, properties, and potential applications. This could include studying its reactivity, stability, and potential biological or pharmacological activity .

Properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N5O2S/c15-12-7-6-10(8-13(12)16)21-14(18-19-20-21)9-17-24(22,23)11-4-2-1-3-5-11/h1-8,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJNCRUVGGOGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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